molecular formula C22H23NO4 B13989666 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate CAS No. 87626-60-6

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

Cat. No.: B13989666
CAS No.: 87626-60-6
M. Wt: 365.4 g/mol
InChI Key: DVXVABXMIWZNKL-UHFFFAOYSA-N
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Description

3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-8-yl acetate moiety, which is a derivative of chromone, a naturally occurring compound found in many plants. The presence of the dimethylaminopropyl group adds to its versatility in chemical reactions and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate typically involves the esterification of 4-oxo-2-phenylchromen-8-yl acetic acid with 3-dimethylaminopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce chromanol derivatives .

Scientific Research Applications

3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its structural similarity to bioactive natural products.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate involves its interaction with specific molecular targets and pathways. The chromone moiety can interact with enzymes and receptors, modulating their activity. The dimethylaminopropyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-2-phenylchromen-8-yl acetate
  • 3-Dimethylaminopropyl 4-oxo-2-phenylchromen-8-yl ether
  • 2-Phenylchromen-8-yl acetate

Uniqueness

3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate stands out due to the presence of the dimethylaminopropyl group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

CAS No.

87626-60-6

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

InChI

InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3

InChI Key

DVXVABXMIWZNKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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